molecular formula C6H3BrN2OS B15221664 2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde

2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde

Cat. No.: B15221664
M. Wt: 231.07 g/mol
InChI Key: MFPYZZZHWVWIPM-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid
  • 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carbaldehyde

Uniqueness

2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde is unique due to its specific structure, which combines both imidazole and thiazole rings. This structural feature contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-2-9-1-4(3-10)8-6(9)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPYZZZHWVWIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(S2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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